N-butyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
N-butyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a butyl group, a fluorobenzoyl group, and a carboxamide group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Fluorobenzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using 4-fluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Attachment of the Butyl Group: The resulting product is then alkylated with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: Finally, the compound is treated with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted fluorobenzoyl derivatives.
Scientific Research Applications
N-butyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- N-butyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- N-butyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
Uniqueness
N-butyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-butyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-2-3-12-23-20(25)17-8-11-19-16(14-17)5-4-13-24(19)21(26)15-6-9-18(22)10-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYJIWBZACDADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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